{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone
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Overview
Description
1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-[4-(2,4,6-TRIMETHYLBENZOYL)BENZOYL]PIPERAZINE is a complex organic compound that features a thiazole ring and a piperazine ring The thiazole ring is known for its aromaticity and biological activity, while the piperazine ring is commonly found in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-[4-(2,4,6-TRIMETHYLBENZOYL)BENZOYL]PIPERAZINE typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-[4-(2,4,6-TRIMETHYLBENZOYL)BENZOYL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-[4-(2,4,6-TRIMETHYLBENZOYL)BENZOYL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-[4-(2,4,6-TRIMETHYLBENZOYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-4-[4-(2,4,6-TRIMETHYLBENZOYL)BENZOYL]PIPERAZINE is unique due to its specific combination of a thiazole ring and a piperazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H29N3O2S |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]phenyl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C26H29N3O2S/c1-17-13-18(2)24(19(3)14-17)25(30)21-5-7-22(8-6-21)26(31)29-11-9-28(10-12-29)15-23-16-32-20(4)27-23/h5-8,13-14,16H,9-12,15H2,1-4H3 |
InChI Key |
NXSNVPONUVPVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CSC(=N4)C)C |
Origin of Product |
United States |
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